Cas no 79324-77-9 (3'-Iodo-4'-methoxyacetophenone)
3'-Iodo-4'-methoxyacetophenone Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Iodo-4-methoxyphenyl)ethanone
- 3'-IODO-4'-METHOXYACETOPHENONE
- 3-Iodo-4Methoxyacetophenone
- Ethanone,1-(3-iodo-4-methoxyphenyl)-
- 79324-77-9
- EN300-6763256
- 1-(3-iodo-4-methoxyphenyl)ethan-1-one
- AKOS015913169
- 3'-Iodo-4'-methoxyacetophenone, 97%
- DTXSID40451850
- YDTWTLOLPFLZHX-UHFFFAOYSA-N
- MFCD02258873
- CS-0257733
- A839651
- SCHEMBL7943307
- AC-20914
- E82606
- FT-0641714
- 1-(3-Iodo-4-methoxyphenyl)ethanone (ACI)
- 3-Iodo-4-methoxyacetophenone
- 3′-Iodo-4′-methoxyacetophenone
- DB-056359
- 3'-Iodo-4'-methoxyacetophenone
-
- MDL: MFCD02258873
- Inchi: 1S/C9H9IO2/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-5H,1-2H3
- InChI Key: YDTWTLOLPFLZHX-UHFFFAOYSA-N
- SMILES: O=C(C)C1C=C(I)C(OC)=CC=1
Computed Properties
- Exact Mass: 275.96500
- Monoisotopic Mass: 275.96473g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.2
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Melting Point: 101-105 °C (lit.)
- PSA: 26.30000
- LogP: 2.50240
3'-Iodo-4'-methoxyacetophenone Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H301-H319
- Warning Statement: P301+P310-P305+P351+P338
- Hazardous Material transportation number:UN 2811 6.1/PG 3
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S36
-
Hazardous Material Identification:
- Safety Term:S36
- Risk Phrases:R22
3'-Iodo-4'-methoxyacetophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
3'-Iodo-4'-methoxyacetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 631515-5G |
3'-Iodo-4'-methoxyacetophenone |
79324-77-9 | 97% | 5G |
¥492.67 | 2022-02-24 | |
| TRC | I248485-1g |
3'-Iodo-4'-methoxyacetophenone |
79324-77-9 | 1g |
$ 50.00 | 2022-06-04 | ||
| TRC | I248485-2.5g |
3'-Iodo-4'-methoxyacetophenone |
79324-77-9 | 2.5g |
$ 80.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | Y1238452-10g |
1-(3-Iodo-4-methoxyphenyl)ethanone |
79324-77-9 | 98% | 10g |
$175 | 2023-05-17 | |
| abcr | AB234996-25 g |
3'-Iodo-4'-methoxyacetophenone |
79324-77-9 | 25 g |
€247.20 | 2023-07-20 | ||
| Enamine | EN300-6763256-0.05g |
1-(3-iodo-4-methoxyphenyl)ethan-1-one |
79324-77-9 | 95% | 0.05g |
$19.0 | 2023-05-25 | |
| Enamine | EN300-6763256-0.1g |
1-(3-iodo-4-methoxyphenyl)ethan-1-one |
79324-77-9 | 95% | 0.1g |
$19.0 | 2023-05-25 | |
| Enamine | EN300-6763256-0.25g |
1-(3-iodo-4-methoxyphenyl)ethan-1-one |
79324-77-9 | 95% | 0.25g |
$19.0 | 2023-05-25 | |
| Enamine | EN300-6763256-0.5g |
1-(3-iodo-4-methoxyphenyl)ethan-1-one |
79324-77-9 | 95% | 0.5g |
$19.0 | 2023-05-25 | |
| Enamine | EN300-6763256-1.0g |
1-(3-iodo-4-methoxyphenyl)ethan-1-one |
79324-77-9 | 95% | 1g |
$21.0 | 2023-05-25 |
3'-Iodo-4'-methoxyacetophenone Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
1.2 Reagents: Sodium hydroxide Solvents: Water ; neutralized, rt
Production Method 5
Production Method 6
1.2 Reagents: Sodium iodide Solvents: Water
Production Method 7
1.2 Reagents: Selectfluor ; 17 h, 20 °C
Production Method 8
1.2 Catalysts: Sodium iodide Solvents: Water
3'-Iodo-4'-methoxyacetophenone Raw materials
3'-Iodo-4'-methoxyacetophenone Preparation Products
3'-Iodo-4'-methoxyacetophenone Suppliers
3'-Iodo-4'-methoxyacetophenone Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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3. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on 3'-Iodo-4'-methoxyacetophenone
3'-Iodo-4'-methoxyacetophenone (CAS No. 79324-77-9): A Comprehensive Overview
3'-Iodo-4'-methoxyacetophenone (CAS No. 79324-77-9) is a versatile compound with significant applications in the fields of organic synthesis, medicinal chemistry, and materials science. This compound, characterized by its unique molecular structure, has garnered attention for its potential in the development of novel pharmaceuticals and advanced materials. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements involving 3'-Iodo-4'-methoxyacetophenone.
Chemical Structure and Properties
3'-Iodo-4'-methoxyacetophenone is an aromatic ketone with the molecular formula C10H11O2I. The presence of an iodine atom at the 3' position and a methoxy group at the 4' position imparts distinct chemical and physical properties to this compound. The iodine substituent enhances the reactivity of the molecule, making it a valuable intermediate in various synthetic transformations. The methoxy group, on the other hand, contributes to the stability and solubility of the compound in polar solvents.
The molecular weight of 3'-Iodo-4'-methoxyacetophenone is approximately 256.1 g/mol. It is a white crystalline solid with a melting point ranging from 85 to 87°C. The compound exhibits good solubility in common organic solvents such as ethanol, acetone, and dichloromethane, which facilitates its use in various chemical reactions.
Synthesis Methods
The synthesis of 3'-Iodo-4'-methoxyacetophenone can be achieved through several well-established methods. One common approach involves the iodination of 4-methoxyacetophenone using iodine monochloride (ICl) or sodium iodide (NaI) in acetic acid. This reaction proceeds via electrophilic aromatic substitution, where the iodine atom replaces a hydrogen atom at the 3' position of the benzene ring.
C6H5-CH2-COOCH3 + ICl → C6H4-CH2-COOCH3-I + HCl
An alternative method involves the coupling of 4-methoxyphenylacetic acid with an iodoalkylating agent such as iodoacetyl chloride or iodoacetic anhydride. This approach offers greater control over the regioselectivity of the reaction and can be optimized for large-scale production.
C6H4-CH2-COOH + ClCH2I → C6H4-CH2-COOCH2I + HCl
3'-Iodo-4'-methoxyacetophenone has found significant applications in medicinal chemistry due to its potential as a building block for bioactive molecules. Recent studies have explored its use as a precursor for the synthesis of antitumor agents, anti-inflammatory drugs, and neuroprotective compounds.
In one notable study published in the Journal of Medicinal Chemistry, researchers synthesized a series of derivatives of 3'-Iodo-4'-methoxyacetophenone and evaluated their anticancer activity against various human cancer cell lines. The results showed that several derivatives exhibited potent cytotoxic effects, particularly against breast cancer and colon cancer cells. The iodine substituent was found to play a crucial role in enhancing the biological activity of these compounds.
C6 sub>H< sub >4 - CH< sub >2 - COOCH< sub >3 - I → [Derivatives] → Anticancer Activity
Beyond cancer research, 3 '- Iodo - 4 '- methoxyacetophenone strong > has also been investigated for its anti-inflammatory properties . A study published in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes , which are key targets in inflammatory pathways . These findings suggest potential applications in the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects . p > < pre > C6H4 - CH2 - COOCH3 - I → [Derivatives] → COX Inhibition pre > < p >< strong > Advanced Materials Science > strong > p > < p >< strong >3 '- Iodo - 4 '- methoxyacetophenone strong > has also attracted attention in materials science due to its unique electronic properties . The presence of both electron-withdrawing (iodine) and electron-donating (methoxy) groups makes it an attractive candidate for the development of organic semiconductors , photovoltaic materials , and luminescent compounds . p > < p >In a recent study published in Advanced Materials , researchers synthesized thin films of polymers incorporating units derived from3 '- Iodo - 4 '- methoxyacetophenone strong > . These films exhibited excellent charge transport properties and were used to fabricate organic field-effect transistors (OFETs) with high mobility . The iodine substituent was found to enhance the π-conjugation within the polymer backbone , leading to improved electronic performance . p > < pre > [Polymer Units] → [Thin Films] → [OFETs] → High Mobility pre > < p >< strong > Conclusion > strong > p > < p >< strong >3 '- Iodo - 4 '- methoxyacetophenone strong > (CAS No . 79324 - 77 - 9) is a multifaceted compound with a wide range of applications in organic synthesis , medicinal chemistry , and materials science . Its unique chemical structure , characterized by an iodine substituent and a methoxy group , imparts valuable properties that make it a valuable intermediate in various synthetic processes . Recent research has highlighted its potential as a building block for bioactive molecules , particularly in cancer therapy and anti-inflammatory drug development . Additionally , its electronic properties have been leveraged to create advanced materials with enhanced performance characteristics . As research continues to advance , it is likely that new applications for3 '- Iodo - 4 '- methoxyacetophenone strong > will emerge , further solidifying its importance in scientific and industrial contexts . p > article > response >
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